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Compound of Interest

Compound Name:
1-(5-Chloro-2,3-

dimethoxyphenyl)ethanone

CAS No.: 117052-19-4

Cat. No.: B047537

Get Quote

Substituted acetophenones, such as 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, are a

critical class of organic compounds. They serve as versatile intermediates in the synthesis of

more complex molecules, particularly in the pharmaceutical and agrochemical industries[1][2].

The specific arrangement of functional groups—a reactive carbonyl group, a chloro substituent,

and methoxy groups on the phenyl ring—imparts unique electronic and lipophilic characteristics

to the molecule[1]. These characteristics are pivotal, as they dictate the compound's reactivity

and its potential applications as a building block for novel therapeutic agents or other high-

value chemicals[2].

Understanding the physicochemical properties of such an intermediate is not merely an

academic exercise; it is a fundamental prerequisite for successful drug discovery and

development.[3][4] Properties like solubility, lipophilicity, and stability directly influence a

compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn

determines its efficacy and safety.[4][5][6] This guide provides a comprehensive overview of the

core physicochemical properties of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, the

experimental methodologies used to determine them, and the causal relationship between

these properties and the compound's utility in research and development.
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Compound Identification and Core Properties
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is an aromatic ketone. While specific

experimental data for this exact isomer is not extensively published, we can infer its properties

based on closely related analogs and established analytical principles.

Molecular Structure:

IUPAC Name: 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

Molecular Formula: C₁₀H₁₁ClO₃

Molecular Weight: 214.65 g/mol [7][8]

Core Physicochemical Data Summary

The following table summarizes key physicochemical properties. Data for closely related

isomers are provided for comparative context, highlighting how subtle changes in substituent

positions can influence these values.
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Property

1-(5-Chloro-2,3-
dimethoxyphenyl)e
thanone
(Predicted/Inferred)

1-(5-Chloro-2-
methoxyphenyl)eth
anone[9][10]

1-(2,5-
Dimethoxyphenyl)e
thanone[11]

CAS Number 100178-57-6 6342-64-9 1201-38-3

Melting Point (°C)
Solid at room

temperature
29-30 18-20

Boiling Point (°C) > 280
278.1 ± 25.0 (at 760

mmHg)

294.3 ± 0.0 (at 760

mmHg)

Density (g/cm³) ~1.2 1.2 ± 0.1 1.1 ± 0.1

Appearance
Likely a solid,

potentially crystalline
Solid

Light-Yellow

Crystals[7]

Solubility

Expected to be

soluble in organic

solvents like acetone,

chloroform,

dichloromethane[7][8]

Not specified

Soluble in Acetone,

Chloroform,

Dichloromethane,

Tetrahydrofuran[7][8]

Spectroscopic and Analytical Characterization
The structural elucidation of an organic compound is a cornerstone of its characterization. A

multi-technique approach involving NMR, IR, and Mass Spectrometry provides a self-validating

system to confirm the identity and purity of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for determining the proton environment of a molecule. For

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, the spectrum is predicted to show distinct

signals corresponding to the aromatic protons, the methoxy groups, and the acetyl methyl

group.

Predicted ¹H NMR Spectral Assignments:
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Aromatic Protons (H-4, H-6): Two doublets in the aromatic region (approx. δ 6.8-7.5 ppm).

The specific chemical shifts and coupling constants would confirm the substitution pattern.

Methoxy Protons (-OCH₃): Two singlets (each integrating to 3H) in the range of δ 3.8-4.0

ppm, corresponding to the two distinct methoxy groups at the C2 and C3 positions.

Acetyl Methyl Protons (-COCH₃): A sharp singlet (integrating to 3H) further downfield,

typically around δ 2.5-2.6 ppm.[12]

The workflow for NMR analysis is a critical, multi-step process designed to ensure data

integrity.
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Sample Preparation

Data Acquisition

Data Processing & Analysis

1. Weigh 5-10 mg of sample

2. Dissolve in ~0.7 mL
 of deuterated solvent (e.g., CDCl3)

3. Transfer to 5mm NMR tube

4. Insert sample into
 NMR spectrometer

5. Tune and shim the probe

6. Acquire ¹H spectrum

7. Fourier Transform,
 phase, and baseline correction

8. Integrate signals

9. Assign chemical shifts
 and analyze coupling constants

Click to download full resolution via product page

Caption: Standard workflow for ¹H NMR analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b047537/docs?utm_src=pdf-body-img#introduction-the-role-of-substituted-acetophenones-in-modern-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047537?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting their

characteristic vibrational frequencies. For 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, key

absorptions would include:

C=O Stretch (Ketone): A strong, sharp peak around 1680 cm⁻¹, characteristic of an aryl

ketone.

C-O Stretch (Aryl Ether): Strong absorptions in the 1200-1275 cm⁻¹ region.

C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C=C Bending: Multiple peaks in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. Using electron ionization (EI), the mass spectrum would be expected to show:

Molecular Ion (M⁺): A peak at m/z 214, corresponding to the molecular weight.

Isotope Peak (M+2)⁺: A significant peak at m/z 216, approximately one-third the intensity of

the M⁺ peak, which is a characteristic signature of a molecule containing one chlorine atom.

Fragment Ions: A prominent peak at m/z 199, corresponding to the loss of a methyl group

([M-CH₃]⁺), and a base peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).

The Causality of Physicochemical Properties in
Drug Development
The quantitative measurement of physicochemical properties is not an end in itself but a means

to predict a compound's behavior in a biological system.[6] The choices made during lead

optimization in drug discovery are directly guided by these parameters.[3][13]
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Early Discovery

Preclinical Development

Hit Identification
(High-Throughput Screening)

Hit-to-Lead
(Initial Optimization)

Lead Optimization
(ADME/Tox Profiling)

Candidate Selection

Aqueous Solubility Lipophilicity (logP) pKa / Ionization Chemical Stability

Click to download full resolution via product page

Caption: Physicochemical properties influencing drug discovery stages.

Lipophilicity (logP): This parameter, the octanol-water partition coefficient, is a critical

measure of a compound's ability to cross biological membranes. The chloro and dimethoxy

groups on the phenyl ring of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone will significantly

influence its lipophilicity. While a certain degree of lipophilicity is required for cell

permeability, excessively high values can lead to poor aqueous solubility and increased

metabolic clearance.

Aqueous Solubility: For a drug to be absorbed, it must first dissolve in bodily fluids. The

polarity imparted by the ketone and ether functional groups is balanced by the lipophilic

aromatic ring. Poor solubility is a major cause of failure in drug development, making its early

assessment crucial.[4]
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Chemical Stability: The stability of the compound under various pH and temperature

conditions determines its shelf-life and its fate in the acidic environment of the stomach. The

ether and ketone functionalities are generally stable, but this must be experimentally verified.

Experimental Protocols: A Self-Validating System
The trustworthiness of physicochemical data hinges on robust and well-documented

experimental protocols.

Protocol 1: Determination of Melting Point
Objective: To determine the temperature range over which the solid compound transitions to

a liquid. A narrow melting point range is an indicator of high purity.

Methodology:

A small, dry sample of the crystalline compound is packed into a capillary tube.

The tube is placed in a calibrated melting point apparatus.

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

The temperature at which the first drop of liquid appears and the temperature at which the

entire sample becomes liquid are recorded as the melting point range.

Protocol 2: High-Performance Liquid Chromatography
(HPLC) for Purity Assessment

Objective: To separate, identify, and quantify each component in the sample, providing a

precise measure of purity.

Methodology: A reverse-phase (RP) HPLC method is typically suitable for acetophenone

derivatives.[14]

Mobile Phase Preparation: A mixture of an organic solvent (e.g., acetonitrile) and an

aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) is prepared.[14]
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Sample Preparation: A stock solution of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is

prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).

Chromatographic Conditions:

Column: C18 reverse-phase column.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Detection: UV detector set to a wavelength where the compound has maximum

absorbance.

Analysis: The sample is injected, and the resulting chromatogram is analyzed. The purity

is calculated based on the area percentage of the main peak relative to the total area of all

peaks.

Conclusion
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is a valuable chemical intermediate whose utility

is fundamentally governed by its physicochemical properties. A thorough characterization,

employing a suite of analytical techniques from NMR to HPLC, is essential for its effective use

in synthesis and drug discovery. By understanding the causal links between its molecular

structure and its macroscopic properties, researchers can make informed decisions,

accelerating the development of novel molecules and mitigating the risk of late-stage attrition in

the development pipeline. The principles and protocols outlined in this guide provide a robust

framework for the comprehensive evaluation of this and other related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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